REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:11]=[O:12])[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2.CN(C1CCCCC1)C1CCCCC1.[CH3:27][O:28][CH2:29]Cl>O1CCCC1.C(OCC)(=O)C>[CH3:27][O:28][CH2:29][N:8]1[CH:7]=[C:6]2[C:10]([C:2]([CH3:1])=[CH:3][C:4]([CH:11]=[O:12])=[CH:5]2)=[N:9]1
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C2C=NNC12)C=O
|
Name
|
|
Quantity
|
23.6 mL
|
Type
|
reactant
|
Smiles
|
CN(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in diethyl ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
1 M hydrochloric acid, then water, then brine, dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
TEMPERATURE
|
Details
|
The suspension was heated until a clear solution
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
The resulting crystalline solid was crushed with a spatula
|
Type
|
DISSOLUTION
|
Details
|
to dissolve some of the solids
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
washed with very cold diethyl ether (−78° C.)
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
to give 5.43 g
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor was concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in diethyl ether (ca. 20 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C.
|
Type
|
ADDITION
|
Details
|
treated with a seed crystal of the product
|
Type
|
FILTRATION
|
Details
|
the resulting solids were filtered
|
Type
|
WASH
|
Details
|
washed with cold diethyl ether (−78° C.)
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
to give an additional 1.05 g (total yield=58%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COCN1N=C2C(=CC(=CC2=C1)C=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |